![molecular formula C13H15N3 B2427115 5-(1-Methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1514205-38-9](/img/structure/B2427115.png)
5-(1-Methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a tetrahydroquinoline ring. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in water .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety is found in many pharmaceuticals, highlighting its importance in drug discovery .
Drug Discovery
The pyrazole ring is a common motif in drug discovery . It is used in the synthesis of a variety of drugs, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the synthesis of various agrochemicals, including pesticides and herbicides.
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis and material science.
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry . They can form organometallic compounds, which are used in a variety of applications, including catalysis and material science.
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole ring, such as “5-(1-Methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline”, are known for their potent antileishmanial and antimalarial activities . These compounds could potentially be used in the development of new treatments for these diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-4-2-6-13-12(11)5-3-7-14-13/h2,4,6,8-9,14H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNINPCOJJJDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3CCCNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
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